molecular formula C30H33NO7 B12381237 Antibacterial agent 145

Antibacterial agent 145

Katalognummer: B12381237
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: OYJVVCKGVHAPCW-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial agent 145 is a compound known for its potent antibacterial properties. It disrupts the integrity of the cytoplasmic membrane and inhibits cell metabolism, exhibiting low cytotoxic effects on normal cells . This compound is particularly effective against pathogenic bacteria, making it a valuable asset in the fight against bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of antibacterial agent 145 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods are optimized for scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Antibacterial agent 145 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 145 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of antibacterial agent 145 involves disrupting the integrity of the bacterial cytoplasmic membrane and inhibiting cell metabolism. This compound targets specific pathways involved in bacterial iron uptake, which is crucial for bacterial growth and survival . By interfering with these pathways, this compound effectively inhibits bacterial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to antibacterial agent 145 include:

Uniqueness

This compound stands out due to its unique mechanism of action, which involves targeting bacterial iron uptake pathways. This specificity allows it to effectively combat bacterial infections with minimal cytotoxic effects on normal cells . Additionally, its ability to disrupt the cytoplasmic membrane integrity and inhibit cell metabolism makes it a valuable tool in the fight against bacterial infections.

Eigenschaften

Molekularformel

C30H33NO7

Molekulargewicht

519.6 g/mol

IUPAC-Name

2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one

InChI

InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+

InChI-Schlüssel

OYJVVCKGVHAPCW-MDWZMJQESA-N

Isomerische SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C

Kanonische SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.